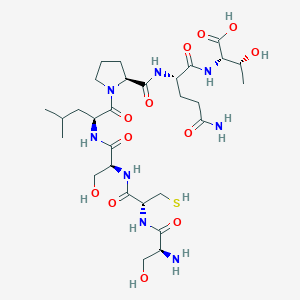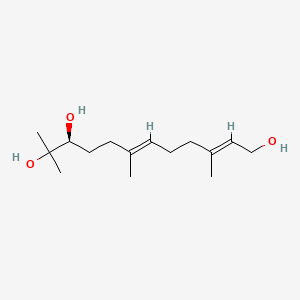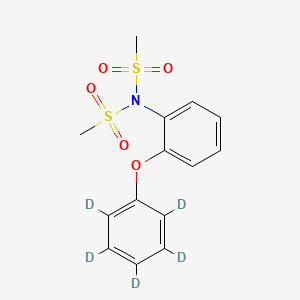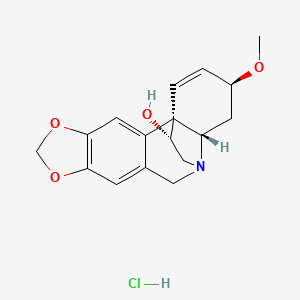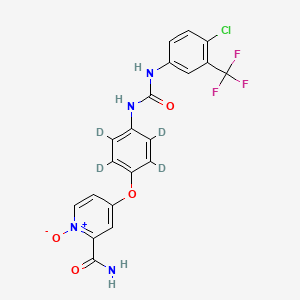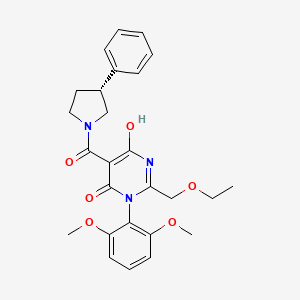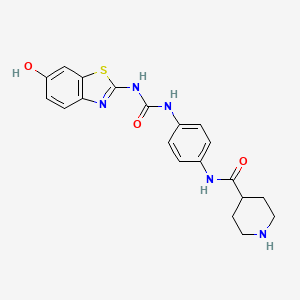
Alprenolol Hydrochloride-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alprenolol-d7 (hydrochloride) is a deuterated form of alprenolol hydrochloride, a non-selective beta-adrenergic antagonist. It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. Alprenolol itself is used clinically for the treatment of hypertension, angina pectoris, and arrhythmias .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alprenolol-d7 (hydrochloride) involves the deuteration of alprenolol. The process typically starts with the preparation of alprenolol, which involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts .
Industrial Production Methods: Industrial production of alprenolol-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Alprenolol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Alprenolol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert alprenolol to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alprenolol can yield ketones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Alprenolol-d7 (hydrochloride) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of alprenolol and related compounds.
Biology: In studies involving beta-adrenergic receptors to understand their role in various physiological processes.
Medicine: In pharmacokinetic studies to track the metabolism and distribution of alprenolol in the body.
Industry: In the development of new beta-blockers and related therapeutic agents.
Mecanismo De Acción
Alprenolol-d7 (hydrochloride) exerts its effects by non-selectively blocking beta-1 adrenergic receptors in the heart. This inhibition reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, it inhibits the production of renin, thereby reducing the production of angiotensin II and aldosterone. This results in decreased vasoconstriction and water retention .
Comparación Con Compuestos Similares
Acebutolol: A selective beta-1 adrenergic antagonist with intrinsic sympathomimetic activity.
Atenolol: A selective beta-1 adrenergic antagonist with a longer half-life.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Pindolol: A non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity.
Propranolol: A non-selective beta-adrenergic antagonist with high lipophilicity.
Uniqueness: Alprenolol-d7 (hydrochloride) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling provides greater accuracy and precision in quantitative analyses compared to non-deuterated compounds .
Propiedades
Fórmula molecular |
C15H24ClNO2 |
|---|---|
Peso molecular |
292.85 g/mol |
Nombre IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/i2D3,3D3,12D; |
Clave InChI |
RRCPAXJDDNWJBI-CXUOUXNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1CC=C)O.Cl |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)



